Trisacárido Lewis X, Metil Glucósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

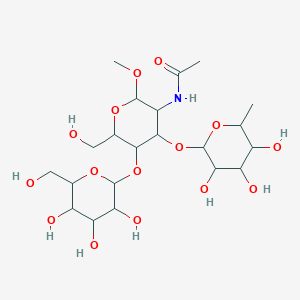

Lewis X Trisaccharide, Methyl Glycoside is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Aplicaciones Científicas De Investigación

Lewis X Trisaccharide, Methyl Glycoside has numerous applications in scientific research:

Chemistry: It is used to study carbohydrate chemistry and the formation of glycosidic bonds.

Biology: The compound is crucial in understanding protein-glycan interactions and the role of glycans in biological systems.

Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

Mecanismo De Acción

Target of Action

Lewis X Trisaccharide, Methyl Glycoside primarily targets selectins , a family of cell adhesion molecules . Selectins play a crucial role in mediating interactions between cells, particularly in the immune system .

Mode of Action

This compound binds to selectins, thereby modulating their activity . The binding of Lewis X Trisaccharide, Methyl Glycoside to selectins can inhibit the interactions that these molecules typically mediate, which can lead to changes in cellular behavior .

Biochemical Pathways

As an O-glycoside, Lewis X Trisaccharide, Methyl Glycoside is involved in the formation of glycoside bonds, a fundamental aspect of the structure and function of glycans. Glycans, in turn, play key roles in various biological processes, including cell-cell interactions, immune response, and pathogen recognition.

Pharmacokinetics

Like other glycosides, it is expected to be metabolized by glycosidases.

Result of Action

The binding of Lewis X Trisaccharide, Methyl Glycoside to selectins can lead to anti-inflammatory effects . By inhibiting selectin-mediated cell-cell interactions, this compound can potentially modulate inflammatory responses .

Action Environment

The action of Lewis X Trisaccharide, Methyl Glycoside can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to selectins may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound .

Análisis Bioquímico

Biochemical Properties

Lewis X Trisaccharide, Methyl Glycoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of a glycoside bond, which is a fundamental aspect of the structure and function of glycans .

Molecular Mechanism

The molecular mechanism of action of Lewis X Trisaccharide, Methyl Glycoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reducing end of the molecule plays a key role in this mechanism .

Metabolic Pathways

Lewis X Trisaccharide, Methyl Glycoside is involved in various metabolic pathways. It interacts with several enzymes or cofactors

Métodos De Preparación

The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves several key steps. One common method is the condensation of a glycosyl donor with a glycosyl acceptor. For example, the imidate glycosyl donor can be condensed with a trisaccharide glycosyl acceptor to form the desired product . The reaction conditions typically involve the use of promoters such as potassium carbonate in acetone, and the reaction is carried out under controlled temperatures to ensure the formation of the glycosidic bond .

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production and purification processes .

Análisis De Reacciones Químicas

Lewis X Trisaccharide, Methyl Glycoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as periodic acid, leading to the cleavage of glycosidic bonds and formation of aldehyde groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting aldehyde groups to alcohols.

Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include sodium borohydride for reduction, periodic acid for oxidation, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Lewis X Trisaccharide, Methyl Glycoside is unique due to its specific glycan structure, which distinguishes it from other similar compounds. Some similar compounds include:

Lewis A Trisaccharide, Methyl Glycoside: Similar in structure but differs in the arrangement of glycan units.

Lewis Y Trisaccharide, Methyl Glycoside: Another related compound with a different glycan configuration.

Sialyl Lewis X Trisaccharide, Methyl Glycoside: Contains an additional sialic acid residue, altering its biological properties.

These compounds share similarities in their glycan structures but differ in their specific configurations and biological activities, highlighting the uniqueness of Lewis X Trisaccharide, Methyl Glycoside.

Propiedades

IUPAC Name |

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWUCRJWBOBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)